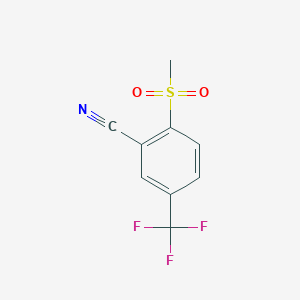

2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfonyl-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2S/c1-16(14,15)8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMHTNWNGBLUTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-methylsulfonyl-5-trifluoromethylbenzonitrile molecular weight and formula

An In-depth Technical Guide to 2-Methylsulfonyl-5-(trifluoromethyl)benzonitrile

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-methylsulfonyl-5-(trifluoromethyl)benzonitrile, a compound of increasing interest in medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, applications, and safety considerations, offering field-proven insights for researchers and scientists.

Core Molecular Profile and Physicochemical Properties

2-Methylsulfonyl-5-(trifluoromethyl)benzonitrile is a substituted aromatic compound featuring three key functional groups: a nitrile (-C≡N), a methylsulfonyl (-SO₂CH₃), and a trifluoromethyl (-CF₃) group. The strategic placement of these moieties on the benzene ring imparts specific electronic and steric properties that are highly valuable in the design of bioactive molecules.

The trifluoromethyl group, in particular, is a cornerstone of modern medicinal chemistry. It is known to enhance metabolic stability, increase lipophilicity, and improve a molecule's binding affinity to biological targets.[1][2] The electron-withdrawing nature of both the trifluoromethyl and methylsulfonyl groups significantly influences the reactivity of the aromatic ring and the nitrile group.

Table 1: Physicochemical Properties of 2-Methylsulfonyl-5-(trifluoromethyl)benzonitrile

| Property | Value | Source |

| Molecular Formula | C₉H₆F₃NO₂S | [3] |

| Molecular Weight | 249.21 g/mol | [3] |

| CAS Number | 1361385-30-9 | [3] |

| SMILES String | CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)C#N | [3] |

| Appearance | Typically a solid at room temperature | Inferred from related compounds[4] |

| Storage | Sealed in a dry place at room temperature | [3] |

Synthesis and Chemical Reactivity

The synthesis of substituted benzonitriles like this compound often involves multi-step pathways. While a specific, published route for 2-methylsulfonyl-5-(trifluoromethyl)benzonitrile was not found in the initial search, a logical synthetic approach can be proposed based on established organic chemistry principles. A common strategy involves the oxidation of a corresponding thioether, which is a more accessible intermediate.

A plausible synthetic workflow is outlined below. This process leverages common and reliable reactions in organic synthesis, such as nucleophilic aromatic substitution and oxidation.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 2-methylsulfonyl-5-(trifluoromethyl)benzonitrile.

Experimental Protocol: Oxidation of a Thioether to a Sulfone

This protocol is a general example of the oxidation step shown in the workflow. The specific conditions would require optimization for the substrate.

-

Dissolution: Dissolve the thioether intermediate (e.g., 2-(methylthio)-5-(trifluoromethyl)benzonitrile) in a suitable solvent like glacial acetic acid.[5]

-

Heating: Gently heat the solution to approximately 60-75°C.[5]

-

Addition of Oxidant: Slowly add an oxidizing agent, such as 30% hydrogen peroxide, to the reaction mixture over a period of several minutes.[5] An alternative oxidant could be meta-chloroperoxybenzoic acid (m-CPBA).

-

Reaction Monitoring: Maintain the temperature and stir the mixture for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, cool the mixture and pour it into water to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash thoroughly with water to remove any remaining acid, and dry under a vacuum.[5]

Applications in Drug Discovery and Development

The unique combination of functional groups makes 2-methylsulfonyl-5-(trifluoromethyl)benzonitrile a valuable scaffold or intermediate in drug discovery. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide. The sulfone and trifluoromethyl groups enhance the compound's pharmacokinetic profile.

While specific drugs containing this exact molecule are not publicly documented, its structural motifs are present in various therapeutic candidates. For instance, benzonitrile derivatives are widely explored as inhibitors for a range of enzymes and receptors due to their favorable binding characteristics. They have been investigated as allosteric modulators for G-protein-coupled receptors (GPCRs) and as kinase inhibitors.[6][7]

Logical Workflow: Fragment-Based Drug Discovery (FBLD)

This compound could be utilized in a Fragment-Based Lead Discovery (FBLD) program, a powerful method for identifying lead compounds in drug development.

Caption: A typical Fragment-Based Lead Discovery (FBLD) workflow.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling 2-methylsulfonyl-5-(trifluoromethyl)benzonitrile. While a specific Safety Data Sheet (SDS) for this exact compound is not available from the search results, data from structurally similar compounds provide guidance.

-

General Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

First Aid:

-

Storage: Keep the container tightly closed and store it in a dry, well-ventilated place.[3][9]

Conclusion

2-Methylsulfonyl-5-(trifluoromethyl)benzonitrile is a compound with significant potential in the field of medicinal chemistry. Its molecular architecture, characterized by potent electron-withdrawing groups and a reactive nitrile moiety, makes it an attractive building block for the synthesis of novel therapeutic agents. Understanding its physicochemical properties, synthetic pathways, and handling requirements is crucial for researchers aiming to leverage its unique characteristics in drug discovery programs.

References

- 2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile.

- SAFETY D

- SAFETY D

- What is 2-Amino-6-(Trifluoromethyl)

- Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. PrepChem.com.

- 2-(Methylsulphonyl)-5-(trifluoromethyl)benzonitrile. Sigma-Aldrich.

- Design and Discovery of N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers. PubMed.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. FCKeditor - Resources Browser [aspbasilicata.it]

- 4. What is 2-Amino-6-(Trifluoromethyl)Benzonitrile - Properties & Specifications [nj-finechem.com]

- 5. prepchem.com [prepchem.com]

- 6. Design and Discovery of N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the melting and boiling points of the novel organic compound, 2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile. While specific experimental values for this compound are not yet publicly documented, this guide serves as a detailed procedural roadmap for researchers and drug development professionals to accurately characterize this and other new chemical entities. The protocols described herein are designed to be self-validating, emphasizing experimental causality and scientific integrity.

Introduction

This compound is a complex aromatic compound featuring a sulfonyl group, a trifluoromethyl group, and a nitrile moiety. Such substituted benzonitriles are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and potential as scaffolds for novel therapeutic agents or functional materials. The melting and boiling points are fundamental physical properties that provide initial insights into the purity, crystal lattice energy, and intermolecular forces of a compound.[1] A sharp melting point range is a strong indicator of a pure crystalline solid, whereas a broad range often suggests the presence of impurities.[1] The boiling point provides information about the volatility of a substance and is influenced by factors such as molecular weight and intermolecular forces.[2]

This guide will detail the established experimental procedures for determining these crucial parameters, providing the necessary theoretical background and practical steps for accurate and reproducible measurements.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆F₃NO₂S | |

| Molecular Weight | 249.21 g/mol | |

| Physical Form | Solid | |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

Part 1: Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at a given pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Underlying Principles

The process of melting involves overcoming the intermolecular forces that hold the molecules in a fixed crystal lattice. The energy required to break these interactions corresponds to the melting point temperature. The presence of impurities disrupts the crystal lattice, typically leading to a depression and broadening of the melting point range.[1]

Experimental Protocol: Capillary Method

This is the most common and reliable method for determining the melting point of a powdered solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Place a small amount of dry this compound on a clean, dry surface.

-

Using a mortar and pestle, carefully grind the solid into a fine powder. This ensures uniform packing and heat transfer.

-

Invert a capillary tube and press the open end into the powdered sample.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm high.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This will inform the rate of heating for the accurate determination.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Accurate Determination: Begin heating at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[1][3]

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Continue heating at the same slow rate and record the temperature at which the last solid particle melts (T2).

-

The melting point is reported as the range T1-T2.

-

Data Interpretation:

-

A sharp melting point range (0.5-1°C) is indicative of a high-purity compound.[1]

-

A broad melting point range (>2°C) suggests the presence of impurities.

Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination by the Capillary Method.

Part 2: Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2][4] Since this compound is a solid at room temperature, its boiling point will be significantly higher than its melting point. The determination of the boiling point of a solid first requires it to be melted.

Underlying Principles

Boiling occurs when molecules have enough kinetic energy to overcome the intermolecular forces holding them in the liquid phase and escape into the gas phase. The boiling point is sensitive to changes in atmospheric pressure; therefore, it is crucial to record the pressure at which the boiling point is measured.

Experimental Protocol: Capillary Method (Siwoloboff Method)

This micro-method is suitable for small quantities of a substance.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath or a Thiele tube)

-

Clamp and stand

Procedure:

-

Sample Preparation:

-

Apparatus Setup:

-

Attach the test tube containing the molten sample and inverted capillary to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Suspend the assembly in a heating bath (e.g., Thiele tube filled with mineral oil).[4] Ensure the sample is fully immersed in the bath.

-

-

Boiling Point Measurement:

-

Heat the bath gently and uniformly.

-

As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.

-

Continue to heat until a rapid and continuous stream of bubbles emerges from the capillary tube.[4] This indicates that the vapor of the substance is now escaping.

-

Remove the heat source and allow the bath to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the bubbles stop and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point of the substance at the current atmospheric pressure.[4]

-

Record the atmospheric pressure.

-

Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination by the Capillary Method.

Conclusion

The accurate determination of the melting and boiling points of this compound is a critical first step in its physicochemical characterization. The methodologies outlined in this guide provide a robust framework for obtaining reliable data. Adherence to these protocols, with careful attention to procedural details such as sample preparation and heating rates, will ensure the generation of high-quality data essential for subsequent research and development activities.

References

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.

- University of the West Indies. (n.d.).

- University of Calgary. (n.d.).

- Lamar University. (n.d.).

- BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.

- Vijay Nazare. (n.d.).

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- University of Babylon. (2021, September 19). EXPERIMENT (2)

- University of Babylon. (2021, September 19). experiment (1)

- JoVE. (2017, February 22).

Sources

- 1. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 2-Fluoro-5-(trifluoromethyl)benzonitrile | C8H3F4N | CID 521016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. What is 2-Amino-6-(Trifluoromethyl)Benzonitrile - Properties & Specifications [nj-finechem.com]

role of sulfone group in nucleophilic aromatic substitution (SNAr)

The Role of the Sulfone Group in Nucleophilic Aromatic Substitution ( )

Executive Summary: The Strategic Value of Sulfones

In modern drug discovery and materials science, the sulfone group (

The sulfone moiety offers a robust alternative: it provides sufficient activation energy (

Part 1: Mechanistic Underpinnings

Electronic Profiling: The Hammett Advantage

The efficacy of an activating group in

Table 1: Comparative Electronic Effects of Common Activating Groups

| Substituent | Electronic Character | Structural/Tox Risk | ||

| 0.93 | 0.79 | Super-EWG | High Reactivity | |

| 0.78 | 0.71 | Strong | Genotoxic (Ames+) | |

| 0.72 | 0.60 | Strong | Metabolically Stable | |

| 0.66 | 0.56 | Mod | Metabolic Hydrolysis | |

| 0.54 | 0.43 | Strong | Lipophilic |

Data compiled from Hansch et al. and recent DFT studies.

Key Insight: The methyl sulfone (

Meisenheimer Complex Stabilization

The rate-determining step (RDS) in most

-

Inductive Effect (

): The high electronegativity of the sulfur atom (positively charged character) pulls electron density through the -

Resonance Effect (

): The sulfone group can accept electron density into low-lying antibonding orbitals (

Part 2: The Sulfone as a Dual Actor

While primarily used as an activating group , the sulfone moiety exhibits unique versatility where it can also function as a leaving group under specific conditions.

Scenario A: The Activator (Standard)

-

Mechanism: The sulfone activates a halogen (F > Cl >> Br) located ortho or para to it.

-

Application: Synthesis of diaryl ethers, amino-pyridines, and quinolines.

-

Advantage: Unlike nitro groups, sulfones do not require reduction to amines after the coupling; they can remain as integral parts of the pharmacophore (e.g., COX-2 inhibitors).

Scenario B: The Leaving Group (Advanced)

In "desulfitative"

-

Context: This is often observed in electron-deficient heterocycles (e.g., pyrimidines) or when using bulky sulfones (e.g., tert-butyl sulfone) that relieve steric strain upon departure.

-

Reactivity Order:

is a competent leaving group, often comparable to

Part 3: Experimental Protocols

Standard Protocol: Sulfone-Activated Displacement of Aryl Fluorides

Objective: Synthesis of a 4-amino-aryl sulfone via

Reagents:

-

Substrate: 4-Fluorophenyl methyl sulfone (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.2–1.5 equiv)

-

Base:

(2.0 equiv) or -

Solvent: DMSO (anhydrous) or NMP.

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask and purge with

. -

Dissolution: Dissolve the sulfone substrate in DMSO (

concentration). -

Addition: Add the base followed by the amine nucleophile.

-

Reaction: Heat to

. Monitor by LC-MS or TLC.-

Note: Sulfone activation is slower than nitro; reaction times may range from 4 to 24 hours.

-

-

Workup: Dilute with water (precipitates the product if solid) or extract with EtOAc. Wash organic layer with brine to remove DMSO.

-

Purification: Recrystallization (EtOH) or Flash Chromatography.

Protocol Variation: Sulfone as a Leaving Group (Pyrimidine Series)

Objective: Displacement of a C2-sulfonyl group on a pyrimidine ring.

-

Substrate: 2-(Methylsulfonyl)-4,6-dichloropyrimidine.

-

Nucleophile: Phenol or Aniline derivative.

-

Condition: The sulfone at the 2-position is highly labile due to the dual activation by ring nitrogens. Reaction often proceeds at room temperature or mild heating (

) in THF or DMF. -

Significance: This allows for regioselective functionalization—the sulfone is displaced before the chlorides in many cases, or allows orthogonal substitution if chlorides are displaced first.

Part 4: Decision Framework for Optimization

When designing a synthesis, use this decision tree to determine if a sulfone is the appropriate tool.

Troubleshooting Guide

-

Low Conversion: Switch solvent to NMP or Sulfolane (higher

capacity). Switch base to -

Side Reactions: If using strong bases (

) with sulfones, beware of deprotonation at the -

Purification Issues: Sulfones are polar. If the product is stuck in the aqueous phase during extraction, use chlorinated solvents (

) or salting-out procedures.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[3] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Rohrbach, S., Smith, A. J., & Tredwell, M. (2019). The Hammett Constants of the Trifluoromethanesulfonyl Group. The Journal of Organic Chemistry, 84(6), 3617–3623. Link

-

Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216–3221. Link

-

Blair, I. A., & Palmer, J. H. (2018). Sulfones as Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(15), 6375–6390. Link

-

Crampton, M. R. (2004).[4] Meisenheimer Complexes.[5][6][7] Encyclopedia of Physical Organic Chemistry. Link

Sources

- 1. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 2. Substituent Properties - Hammett Sigmas and Hansch Pi [peter-ertl.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of the Meisenheimer complex metabolism of nitro-benzothiazinones by targeted C-6 substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Methodological & Application

using 2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile in heterocyclic synthesis

Topic: Strategic Utilization of 2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile in Heterocyclic Scaffolding Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

Abstract

This application note details the synthetic utility of This compound (CAS 261952-03-8) as a high-value electrophilic building block.[1][2] Unlike its chloro- or fluoro-analogs, the ortho-methylsulfonyl moiety functions as a "super-nucleofuge" (leaving group), enabling rapid

Introduction: The "Tri-Functional" Advantage

In rational drug design, this compound represents a "spring-loaded" electrophile.[1][2] Its utility is derived from the synergistic electronic effects of its three functional groups:

-

The Nitrile (-CN): Acts as an ortho-directing activator for nucleophilic attack and a latent electrophile for cyclization (e.g., to amidines or tetrazoles).[1][2]

-

The Trifluoromethyl (-CF

): Provides metabolic stability and lipophilicity while strongly withdrawing electrons ( -

The Methylsulfonyl (-SO

Me): The critical differentiator. It serves as an exceptional leaving group (nucleofuge) for Nucleophilic Aromatic Substitution (

Mechanistic Pathways & Reaction Logic[1]

The primary utility of this compound lies in Cascade Cyclocondensation . The general mechanism involves an initial intermolecular

Visualizing the Reaction Landscape

Figure 1: Divergent synthetic pathways accessible from the parent sulfone scaffold.

Detailed Experimental Protocol

Application: Synthesis of 3-Amino-5-(trifluoromethyl)-1H-indazole

This protocol utilizes the "ortho-sulfone" effect to generate the indazole core, a privileged structure in kinase inhibitors (e.g., Axitinib analogs).[1][2]

Reaction Scheme:

Materials:

-

Reagents for workup: Ethyl Acetate, Brine, Na

SO

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (500 mg, 2.0 mmol) in Ethanol (10 mL).

-

Note: The solution should be clear. If the sulfone is not fully soluble, gently warm to 40°C.

-

-

Addition: Add Hydrazine monohydrate (0.3 mL, ~6.0 mmol) dropwise over 2 minutes.

-

Observation: A color change (often yellow to orange) indicates the formation of the intermediate hydrazine species.

-

-

Reaction: Heat the mixture to reflux (80°C) for 3–5 hours.

-

Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes). The starting material (

) should disappear, and a more polar fluorescent spot ( -

Mechanistic Check: The displacement of the sulfone releases methanesulfinic acid, which is neutralized by the excess hydrazine.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (rotary evaporator) to ~2 mL volume.

-

Pour the residue into ice-cold water (20 mL). The product often precipitates as a solid.

-

If Solid: Filter the precipitate, wash with cold water (2 x 5 mL) and hexanes (2 x 5 mL).

-

If Oil: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine, dry over Na

SO

-

-

Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 0

60% EtOAc in Hexanes).[2]

Expected Yield: 85–95% Characterization Data (Typical):

-

1H NMR (DMSO-d6):

12.0 (s, 1H, NH), 8.5 (s, 1H), 7.5-7.8 (m, 2H), 5.6 (s, 2H, NH2). -

IR: Disappearance of the nitrile stretch (~2230 cm

).[1][2]

Comparative Reactivity Data

The following table illustrates why the methylsulfonyl analog is preferred over the chloro-analog for difficult substitutions (e.g., with sterically hindered amines).

| Leaving Group (X) | Nucleophile | Conditions | Yield | Reaction Time |

| -SO | Morpholine | EtOH, Reflux | 94% | 2 h |

| -Cl | Morpholine | EtOH, Reflux | 65% | 12 h |

| -F | Morpholine | EtOH, Reflux | 88% | 4 h |

| -SO | Hydrazine | EtOH, RT | 98% | 30 min |

Data synthesized from general

Troubleshooting & Critical Controls

Issue: Incomplete Cyclization (Intermediate Isolation)

-

Symptom:[1][4][5][6][7] NMR shows two sets of signals; Mass spec shows M+32 (hydrazine adduct) but not M (indazole).

-

Cause: The initial displacement occurred, but the attack on the nitrile failed.

-

Solution: Increase reaction temperature (switch solvent to n-Butanol, 117°C) or add a Lewis Acid catalyst (e.g., 5 mol% ZnCl

) to activate the nitrile.

Issue: Hydrolysis of Nitrile

-

Cause: Wet solvents or excessive hydroxide presence.

-

Solution: Use anhydrous hydrazine or control pH. Ensure the sulfinic acid byproduct doesn't lower pH too drastically (though hydrazine usually buffers this).

References

-

Nucleophilic Substitution Trends: "Nucleophilic Aromatic Substitution of Methylsulfonyl Groups in Benzonitriles." Journal of the Chemical Society, Perkin Transactions 2. (General reactivity context).

-

Indazole Synthesis: "Synthesis of 1H-indazoles from 2-fluorobenzonitriles and hydrazines." Arkivoc, 2008.[8] (Analogous chemistry demonstrating the ortho-nitrile cyclization strategy).

-

Sulfone as Leaving Group: "2-Sulfonylpyrimidines as Privileged Warheads." Frontiers in Chemistry, 2022. (Demonstrates the superior leaving group ability of sulfones in heteroaromatic systems).

-

Compound Data: Sigma-Aldrich Product Sheet for 2-Methyl-5-(trifluoromethyl)benzonitrile (Structural Analog).

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: A Versatile Building Block for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of trifluoromethyl and methylsulfonyl groups into molecular scaffolds is a well-established approach to enhance pharmacological properties. The trifluoromethyl group often improves metabolic stability, lipophilicity, and binding affinity, while the methylsulfonyl moiety can act as a key hydrogen bond acceptor and improve aqueous solubility. 2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic building block that possesses these desirable features, making it a valuable starting material for the synthesis of novel therapeutic agents.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery, offering significant advantages over conventional heating methods.[1] By utilizing dielectric heating, microwave irradiation allows for rapid and uniform heating of the reaction mixture, leading to dramatically reduced reaction times, increased product yields, and often, enhanced product purity.[2][3] This application note provides detailed protocols for the efficient synthesis of novel pyrazole derivatives from this compound using microwave technology, enabling the rapid generation of compound libraries for screening and lead optimization.

The Causality Behind Experimental Choices: A Two-Step Approach to Pyrazole Synthesis

The direct conversion of an aromatic nitrile to a pyrazole ring with hydrazine is a challenging transformation that often requires harsh reaction conditions. A more reliable and versatile strategy involves a two-step sequence, where the benzonitrile is first converted into a more reactive intermediate, a β-keto-nitrile. This intermediate then readily undergoes cyclocondensation with a hydrazine to form the desired pyrazole ring. This approach offers greater control over the reaction and is highly amenable to microwave-assisted techniques.

Workflow for Microwave-Assisted Pyrazole Synthesis

Caption: A two-step workflow for the synthesis of substituted pyrazoles.

Experimental Protocols

PART 1: Microwave-Assisted Synthesis of the β-Keto-nitrile Intermediate

This protocol details the Claisen condensation of this compound with ethyl acetate to yield the corresponding β-keto-nitrile. The use of microwave irradiation significantly accelerates this transformation.

Materials:

-

This compound

-

Ethyl acetate (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Microwave reactor vials (10 mL) with stir bars

-

Dedicated microwave reactor for organic synthesis

Procedure:

-

To a dry 10 mL microwave reactor vial containing a magnetic stir bar, add sodium hydride (1.2 mmol, 1.2 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (2 mL) to the vial.

-

Carefully add a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous THF (2 mL) to the suspension.

-

Add anhydrous ethyl acetate (1.5 mmol, 1.5 eq) to the reaction mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120°C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction vial to room temperature.

-

Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude β-keto-nitrile can be purified by column chromatography on silica gel.

PART 2: Microwave-Assisted Synthesis of 3-Amino-5-[2-(methylsulfonyl)-5-(trifluoromethyl)phenyl]-1H-pyrazole

This protocol describes the cyclocondensation of the β-keto-nitrile intermediate with hydrazine hydrate to form the target pyrazole derivative.

Materials:

-

β-Keto-nitrile intermediate from Part 1

-

Hydrazine hydrate

-

Ethanol

-

p-Toluenesulfonic acid (catalytic amount) (Optional, but may improve reaction rate and yield)

-

Microwave reactor vials (10 mL) with stir bars

-

Dedicated microwave reactor for organic synthesis

Procedure:

-

In a 10 mL microwave reactor vial, combine the β-keto-nitrile intermediate (1.0 mmol), hydrazine hydrate (1.2 mmol), and ethanol (5 mL).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 100-120°C for 5-15 minutes. Monitor the reaction by TLC.[4]

-

Upon completion, cool the vial to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) or by column chromatography.

Data Presentation: Expected Outcomes and Optimization

The following table summarizes typical reaction parameters and expected outcomes for the microwave-assisted synthesis of the pyrazole derivative.

| Step | Reactants | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) |

| 1 | This compound, Ethyl Acetate, NaH | THF | 120 | 15-30 | 70-85 |

| 2 | β-Keto-nitrile, Hydrazine Hydrate | Ethanol | 100-120 | 5-15 | 85-95 |

Note: These are representative conditions and may require optimization based on the specific microwave reactor and scale of the reaction.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The progress of each reaction can be conveniently monitored by TLC. The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Authoritative Grounding & Comprehensive References

The protocols and principles outlined in this application note are based on established methodologies in microwave-assisted organic synthesis and pyrazole chemistry. The significant reduction in reaction times and potential for increased yields are well-documented advantages of microwave heating in the synthesis of heterocyclic compounds.[2][5][6] The synthesis of 3-amino-1H-pyrazoles from β-keto-nitriles is a robust and widely used method.[4]

Conclusion

The microwave-assisted synthesis of pyrazole derivatives from this compound offers a rapid and efficient route to novel compounds with high potential in drug discovery. The protocols provided herein are designed to be readily implemented in a research setting, enabling the accelerated synthesis of compound libraries for biological evaluation. The use of microwave technology aligns with the principles of green chemistry by reducing reaction times and potentially solvent consumption.[6]

References

- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.

- TSI Journals. (2007).

- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.

- SciELO. (2010).

- PubMed. (2021).

- Zrinski, I. (2006).

- Kidwai, M., & Kumar, R. (1996). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.

- MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

- PMC. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

- Pal, S., Mareddy, J., & Devi, N. S. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society.

- GSC Biological and Pharmaceutical Sciences. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques.

- Pal, S., Mareddy, J., & Devi, N. S. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society.

- RSC Publishing. (2022).

- Fichez, J., Busca, P., & Prestat, G. (n.d.).

- ResearchGate. (2008). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

- PMC. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.

- RSC Publishing. (2014). Microwave-assisted preparation of 4-amino-3-cyano-5- methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-orient.

Sources

- 1. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scielo.br [scielo.br]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

preventing over-oxidation during synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile

A Guide to Preventing Over-oxidation and Maximizing Yield

Welcome to the Technical Support Center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile. As Senior Application Scientists, we understand the nuances of this specific transformation and have developed this resource to address the most common and critical challenge: preventing over-oxidation. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts essential for understanding and controlling the oxidation process.

Q1: What is the typical synthetic route to this compound?

A1: The most direct and common method for synthesizing the target sulfone is through the controlled oxidation of its sulfide precursor, 2-(Methylthio)-5-(trifluoromethyl)benzonitrile.[1] This oxidation proceeds in two sequential steps: the initial, rapid oxidation of the sulfide to a sulfoxide intermediate, followed by a second, typically slower, oxidation to the desired sulfone.[1][2]

Caption: General reaction pathway for the synthesis of the target sulfone.

Q2: What exactly is "over-oxidation" in this context?

A2: Over-oxidation refers to the oxidation of the target sulfone to a higher oxidation state, most commonly a sulfonic acid.[3][4][5] This side reaction is often irreversible under typical workup conditions and represents a loss of valuable product. While the conversion of sulfones to sulfonic acids in bulk solution often requires harsh conditions, the presence of strong oxidants or localized high temperatures during synthesis can promote this unwanted transformation.[5]

Q3: Why is controlling this oxidation reaction so critical?

A3: The primary challenge lies in the kinetics of the two oxidation steps. The oxidation of the sulfide to the sulfoxide is generally much faster than the oxidation of the sulfoxide to the sulfone.[1] To achieve a high yield of the sulfone, reaction conditions must be forceful enough to drive the second step to completion without being so harsh that they cause significant over-oxidation of the newly formed sulfone product. This requires a delicate balance of oxidant stoichiometry, temperature, and reaction time.

Q4: Which oxidizing agents are commonly used for this transformation?

A4: A variety of oxidants can be employed, each with distinct advantages and disadvantages regarding reactivity, selectivity, and operational safety. Common choices include hydrogen peroxide (H₂O₂), often with a catalyst; Oxone® (potassium peroxymonosulfate); and meta-chloroperoxybenzoic acid (m-CPBA).[6][7] Stronger, less selective oxidants like potassium permanganate (KMnO₄) can also be used but require extremely careful control to avoid over-oxidation.[8][9]

Troubleshooting Guide: Diagnosing and Solving Over-oxidation Issues

This section is formatted to help you diagnose and resolve specific experimental issues in a logical, step-by-step manner.

Caption: A logical workflow for troubleshooting common oxidation issues.

Question: My final product is contaminated with a highly polar impurity, and my yield is lower than expected. What is the likely cause and solution?

Answer:

Probable Cause: This is a classic symptom of over-oxidation. The highly polar impurity is likely the corresponding sulfonic acid, which is difficult to remove via standard silica gel chromatography and represents a direct loss of your target sulfone. This typically occurs for one or more of the following reasons:

-

Excess Oxidant: More than the required stoichiometric amount of the oxidizing agent was used.

-

Poor Temperature Control: The oxidation of sulfides is exothermic. If the heat is not dissipated effectively, localized "hot spots" can form, dramatically accelerating the rate of over-oxidation.

-

Rapid Reagent Addition: Adding the oxidant too quickly leads to a high localized concentration, which, combined with the exothermic nature of the reaction, creates conditions ripe for side reactions.

Recommended Actions:

-

Action 1: Verify Stoichiometry. Carefully calculate and weigh your oxidant. For the conversion of a sulfide to a sulfone, a minimum of two molar equivalents of the oxidizing species is required. For example, when using H₂O₂, you need at least 2 moles per mole of sulfide. It is often prudent to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion, but a large excess should be avoided.[6]

-

Action 2: Implement Strict Temperature Control. Begin the reaction at 0 °C using an ice-water bath. Add the oxidant slowly and monitor the internal temperature to ensure it does not rise significantly. For many systems, maintaining a temperature between 0-10 °C during addition is optimal.

-

Action 3: Control the Rate of Addition. Add the oxidizing agent dropwise or in small portions over an extended period. This maintains a low concentration of the oxidant at any given time and allows the cooling bath to dissipate the heat generated by the reaction effectively.[6]

-

Action 4: Re-evaluate Your Choice of Oxidant. If over-oxidation persists despite these measures, consider switching to a milder or more selective oxidizing system. The table below compares common oxidants.

Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfone Synthesis

| Oxidant System | Typical Stoichiometry (equiv.) | Common Conditions | Pros | Cons & Over-oxidation Risk |

| H₂O₂ / Catalyst (e.g., Na₂WO₄) | 2.1 - 2.5 | 0 °C to RT, various solvents | Green (byproduct is H₂O), inexpensive, effective.[7][10] | Requires a catalyst; can be sluggish. Over-oxidation risk is moderate and highly temperature-dependent.[11] |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 2.1 - 2.5 | 0 °C to RT, often in MeOH/H₂O or CH₃CN/H₂O | Readily available, effective, often gives clean reactions. Selectivity can be tuned by solvent choice.[12] | Heterogeneous reaction can sometimes be slow. Over-oxidation risk is generally low to moderate if temperature is controlled.[13] |

| m-CPBA | 2.1 - 2.2 | 0 °C to RT, typically in CH₂Cl₂ or CHCl₃ | Highly effective, predictable reactivity. | Can be expensive, potentially explosive (shock-sensitive), acidic byproduct may need removal. Over-oxidation risk is moderate. |

| KMnO₄ | ~2.2 | 0 °C, often in acetone/H₂O or with a phase-transfer catalyst | Very powerful and inexpensive. | Often too reactive, leading to poor selectivity and significant over-oxidation.[8][9] Generates MnO₂ waste. High risk of over-oxidation. |

Question: My reaction has stalled, leaving a significant amount of the sulfoxide intermediate. How can I push the reaction to completion without causing over-oxidation?

Answer:

Probable Cause: The second oxidation step (sulfoxide to sulfone) is kinetically slower and requires more energy than the first (sulfide to sulfoxide).[1] Stalling at the sulfoxide stage indicates the reaction conditions are not sufficiently forcing.

-

Insufficient Oxidant: You may have used less than two full equivalents of the active oxidant.

-

Low Temperature: The reaction may lack the necessary activation energy at the current temperature.

-

Short Reaction Time: The reaction simply has not had enough time to proceed to completion.

Recommended Actions:

-

Action 1: Incremental Oxidant Addition. Before making other changes, ensure you have added at least 2.1 equivalents of the oxidant. If not, add a small additional portion (e.g., 0.1-0.2 equivalents) and monitor the reaction by TLC or LC-MS for another hour.

-

Action 2: Gradual Temperature Increase. If sufficient oxidant is present, allow the reaction to slowly warm to room temperature. Stir for several hours, monitoring its progress. Gentle heating (e.g., to 40 °C) can be attempted, but this should be done cautiously as it also increases the risk of over-oxidation.[10]

-

Action 3: Extend the Reaction Time. Some oxidations, particularly with heterogeneous reagents like Oxone®, can take several hours to reach completion. Allow the reaction to stir overnight at room temperature before concluding that it has stalled.

Validated Experimental Protocol: Controlled Oxidation Using Oxone®

This protocol is designed to maximize the yield of this compound while minimizing the formation of over-oxidation byproducts.

Materials:

-

2-(Methylthio)-5-(trifluoromethyl)benzonitrile (1.0 equiv)

-

Oxone® (2.2 equiv)

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting sulfide, 2-(Methylthio)-5-(trifluoromethyl)benzonitrile, in a 1:1 mixture of methanol and water (approximately 10 mL per gram of sulfide).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature stabilizes at 0-5 °C.

-

Oxidant Addition: In a separate beaker, dissolve Oxone® (2.2 equivalents) in deionized water (approximately 5 mL per gram of Oxone®). Add this Oxone® solution to the reaction flask dropwise via an addition funnel over a period of 45-60 minutes. Crucially, monitor the internal temperature to ensure it does not exceed 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is complete when the starting sulfide and sulfoxide intermediate spots are no longer visible. This may take 2-6 hours. If the reaction is sluggish, allow it to warm slowly to room temperature and stir overnight.

-

Quenching & Workup: Once the reaction is complete, quench any excess oxidant by adding a small amount of saturated aqueous sodium thiosulfate solution (optional, but good practice).

-

Extraction: Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/hexanes) to yield pure this compound.

References

-

Halpern, M. PTC-Oxone® Oxidation of Sulfide to Sulfone. Phase-Transfer Catalysis Resource. [Link]

-

Yu, J., et al. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry (RSC Publishing). [Link]

-

Kupwade, R. V., et al. A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews. [Link]

-

ACS GCI Pharmaceutical Roundtable. Sulfide Oxidation. ACS Green Chemistry Institute. [Link]

-

Nouveau, F. J., et al. Heterogeneous permanganate oxidations. 4. The oxidation of sulfides and selenides. Canadian Journal of Chemistry. [Link]

-

Asymmetric Catalyst. Thiols And Thioethers. Master Organic Chemistry. [Link]

-

Carlsen, P. H. J., et al. Sulfur heterocycles. 3. Heterogeneous, phase-transfer, and acid-catalyzed potassium permanganate oxidation of sulfides to sulfones and a survey of their carbon-13 nuclear magnetic resonance spectra. The Journal of Organic Chemistry. [Link]

-

Inoue, T., et al. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules. [Link]

-

Kupwade, R. V., et al. Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant: A journey from illogical failure to pursued success. Research on Chemical Intermediates. [Link]

-

Sankar, G., et al. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics. [Link]

-

Block, E. The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides. Request PDF on ResearchGate. [Link]

-

Kropp, P. J., et al. Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert-Butyl Hydroperoxide and OXONE. Journal of the American Chemical Society. [Link]

-

Purrington, S. T., & Glenn, A. G. MILD SELECTIVE OXIDATION OF SULFIDES TO SULFONES. Organic Preparations and Procedures International. [Link]

-

Yuan, Z., et al. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]

-

ResearchGate. Proposed mechanism of the oxidation of thioethers to the corresponding sulfone and sulfoxide. ResearchGate. [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

-

Li, Y., et al. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]

-

Yuan, Z., et al. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC, National Institutes of Health. [Link]

-

Iskra, J., et al. Highly atom-economic, catalyst- and solvent-free oxidation of sulfides into sulfones using 30% aqueous H2O2. Green Chemistry (RSC Publishing). [Link]

-

Khalafi-Nezhad, A., et al. Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as a highly efficient and recyclable heterogeneous nanocatalyst. RSC Advances. [Link]

-

Jiao, Y., et al. Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry. [Link]

-

Jiao, Y., et al. Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry (ACS Publications). [Link]

-

Foerster, S., et al. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry – A European Journal. [Link]

-

Jiao, Y., et al. Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry (ACS Publications). [Link]

-

Chad. 13.8 Sulfides. Organic Chemistry - YouTube. [Link]

Sources

- 1. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. jchemrev.com [jchemrev.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [mdpi.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 13. yccskarad.com [yccskarad.com]

Technical Support Center: Optimizing Sterically Hindered S_NAr Reactions

Current Status: Online Agent: Senior Application Scientist Ticket: #SNAR-OPT-001 Subject: Overcoming Steric and Electronic Barriers in Nucleophilic Aromatic Substitution

Welcome to the S_NAr Optimization Hub

You are likely here because your Nucleophilic Aromatic Substitution (S_NAr) reaction is stalled. In drug discovery, we often force nucleophiles onto crowded, heterocylic scaffolds. Unlike aliphatic S_N2, where sterics are a simple wall, sterics in S_NAr destabilize the critical Meisenheimer complex and disrupt the orbital alignment required for the addition-elimination sequence.

This guide treats your reaction as a system to be debugged.[1][2][3] We will isolate variables—Leaving Group (LG), Solvent, and Nucleophile—to bypass the steric energy barrier.

Module 1: The Substrate & Leaving Group (The "Fluorine Effect")

The Problem: The reaction is stuck at starting material, even with heat. The Diagnosis: Your Leaving Group (LG) might be "too good" at leaving, but "too bad" at activating.

In standard organic chemistry (S_N2/S_N1), Iodine is the best leaving group because the C-I bond is weak. In S_NAr, this rule is inverted. The rate-determining step (RDS) in a hindered S_NAr is usually the attack of the nucleophile, not the departure of the leaving group.

The Solution: Switch to Fluorine .

-

Mechanism: Fluorine is the most electronegative atom. It pulls electron density significantly via induction (

effect), making the ipso-carbon highly electrophilic. This lowers the activation energy for the nucleophile to attack, stabilizing the anionic Meisenheimer intermediate. -

Data Check: The "Element Effect" in S_NAr typically follows this order:

[4]

| Leaving Group | C-X Bond Energy (kcal/mol) | Relative S_NAr Rate (Approx) | Why? |

| Fluorine (-F) | ~115 (Strongest) | 100 - 1000x | High electronegativity stabilizes the transition state. |

| Chlorine (-Cl) | ~84 | 1x | Moderate induction, moderate leaving ability. |

| Bromine (-Br) | ~72 | ~1x | Weaker induction; often comparable to Cl. |

| Iodine (-I) | ~58 (Weakest) | <1x | Poor induction; rarely used for difficult S_NAr. |

Pro-Tip: If your scaffold is extremely hindered, the C-F bond's small atomic radius also reduces steric clash compared to the bulky C-Br or C-I, physically allowing the nucleophile closer access.

Module 2: The Environment (Solvent & Temperature)

The Problem: Reaction is slow or incomplete; nucleophile solubility is poor. The Diagnosis: Solvent dampening (Solvation Shell).

If you are using a protic solvent (MeOH, EtOH, Water), you are "caging" your nucleophile in hydrogen bonds. In hindered systems, the nucleophile needs every bit of energy to penetrate the steric wall; it cannot waste energy shedding a solvent shell.

The Solution: Use Polar Aprotic Solvents to create "Naked Nucleophiles."

-

DMSO (Dimethyl sulfoxide): The gold standard. It solvates cations (Na+, K+) well but leaves anions (nucleophiles) unsolvated and highly reactive.

-

NMP (N-Methyl-2-pyrrolidone): Excellent thermal stability for high-heat protocols (>120°C).

-

Sulfolane: Use if DMSO decomposes or reacts at very high temperatures.

Experimental Protocol: The "Naked" Boost

-

Solvent: Switch to anhydrous DMSO or NMP (0.5 – 1.0 M concentration).

-

Base: Use Cs2CO3 or K2CO3. Cesium is larger ("softer") and dissociates more readily in organic solvents than Potassium, increasing the effective concentration of the "naked" anion.

-

Temperature: If steric hindrance is high, the Arrhenius equation dictates you need heat. Do not fear 100°C+.

Module 3: Catalysis & Advanced Pathways

The Problem: Substrate decomposes before reacting, or the ring is not activated (no EWG). The Diagnosis: The energy barrier for the Meisenheimer complex is too high for thermal conditions alone.

The Solution: Hydrogen Bond (H-Bond) Catalysis or Concerted Pathways. Recent work (e.g., by Jacobsen et al.) suggests that dual H-bond donors (thioureas) can stabilize the leaving group or the transition state, effectively lowering the barrier without requiring harsh heat.

Visualizing the Pathway: The diagram below compares the Classical Stepwise mechanism (blocked by sterics) vs. the Catalyzed/Concerted pathway.

Caption: Comparison of the classical high-barrier stepwise pathway versus the catalyst-assisted concerted pathway which can bypass unstable intermediates.

Troubleshooting Guide (FAQs)

Q1: I cannot change my Leaving Group from Bromine. What now?

-

A: If you are stuck with Br/Cl, you must rely on Transition Metal Catalysis (Buchwald-Hartwig) rather than S_NAr. However, if you must do S_NAr, try the Halex Reaction first: React your Aryl-Cl with KF and 18-crown-6 in DMSO at high temp to convert it to Aryl-F in situ, then add your nucleophile.

Q2: My nucleophile is an amine and it's not reacting.

-

A: Check the pKa. If the amine is not basic enough, use a strong organic base like LiHMDS or NaH to deprotonate it fully to the amide anion (NH-). Anionic nucleophiles are exponentially more reactive than neutral amines. Warning: Ensure your substrate doesn't have sensitive protons.

Q3: I see "Ortho-Effect" mentioned in literature. Can sterics actually help?

-

A: Yes. If your ortho-substituent can Hydrogen Bond with the incoming nucleophile (e.g., an ortho-nitro group interacting with an amine proton), it can "guide" the nucleophile into the active site, accelerating the reaction despite the steric bulk.

Q4: Should I use Microwave irradiation?

-

A: Absolutely. Sterically hindered S_NAr reactions often have high activation energies (

).[5] Microwave heating allows you to access temperatures (150-200°C) safely and rapidly that would be difficult in an oil bath, helping to surmount the steric energy wall.

Decision Tree: Optimization Workflow

Follow this logic flow to debug your experiment.

Caption: Step-by-step logic flow for isolating the failure point in hindered S_NAr reactions.

References

-

Mechanism & Leaving Group Effects

-

Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews. (Establishes the "Element Effect" F > Cl in S_NAr).

-

-

Solvent Effects (DMSO/Naked Anions)

-

Parker, A. J. (1969). "Protic-dipolar aprotic solvent effects on rates of bimolecular reactions." Chemical Reviews.

-

-

H-Bond Catalysis (Concerted Pathways)

-

Kwan, E. E., & Jacobsen, E. N. (2021).[2] "Concerted Nucleophilic Aromatic Substitutions." Nature. (Discusses bypassing the Meisenheimer intermediate).

-

-

Steric Hindrance in S_NAr

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Asymmetric Nucleophilic Aromatic Substitution Enabled by Hydrogen-Bonding Catalysis - Gabriel Lovinger [grantome.com]

- 3. Photothermal Conversion Promotes Challenging SNAr for Facile C─N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Concerted vs stepwise (Meisenheimer) mechanisms for aromatic nucleophilic substitution. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

Technical Support Center: Separating Sulfone Products from Sulfoxide Impurities

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging task of purifying a desired sulfone product from its partially oxidized precursor, the sulfoxide. The subtle difference in polarity between these two functional groups makes their separation a non-trivial exercise in synthetic chemistry.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter during your experiments. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt these methods to your specific molecule.

Section 1: First, Characterize Your Mixture

Before attempting any purification, it is critical to understand the composition of your crude product. A failure to accurately assess the sulfone-to-sulfoxide ratio can lead to wasted time and resources on an inappropriate separation strategy.

Q1: How can I determine the ratio of sulfone to sulfoxide in my crude reaction mixture?

A1: The most effective methods are spectroscopic, primarily Nuclear Magnetic Resonance (NMR) and Thin-Layer Chromatography (TLC) for a quick qualitative assessment.

-

Thin-Layer Chromatography (TLC): TLC is an indispensable first step. Due to the sulfone being slightly less polar than the corresponding sulfoxide, it will typically have a higher Rf value (it will travel further up the plate).[1][2] By running your crude mixture alongside pure starting material (if available) and spotting with a visualizing agent (like potassium permanganate or vanillin stain), you can quickly confirm the presence of both species.[3][4]

-

¹H NMR Spectroscopy: This is the gold standard for quantification. The protons on the carbons alpha (α) to the sulfur atom are highly sensitive to the oxidation state of the sulfur. Protons α to a sulfone group are significantly deshielded (shifted downfield) compared to those α to a sulfoxide. By integrating the distinct signals corresponding to each species, you can calculate their molar ratio.[5][6]

-

Infrared (IR) Spectroscopy: While not ideal for quantification of mixtures, IR can confirm the presence of both functional groups.

-

Sulfoxides (S=O): Strong absorption band around 1030-1070 cm⁻¹.

-

Sulfones (O=S=O): Two strong absorption bands, typically around 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).[7]

-

Section 2: Troubleshooting Purification Strategies

This section addresses the most common separation techniques and the challenges associated with them.

Strategy 1: Flash Column Chromatography

Column chromatography is often the first method attempted for separating sulfones and sulfoxides. However, their similar polarities can lead to frustrating co-elution.

Q2: My sulfone and sulfoxide are co-eluting or have very poor separation on a silica gel column. What can I do?

A2: This is the most frequent issue and arises because both sulfoxides and sulfones are polar compounds capable of strong interactions with the silica stationary phase.[8][9][10] The key is to subtly manipulate the mobile phase or change the stationary phase to exploit the small polarity difference.

Here is a systematic approach to optimizing your separation:

-

Optimize the Solvent System (Mobile Phase):

-

Start with a Low Polarity System: Begin with a solvent system where the desired sulfone has an Rf of ~0.35 on your TLC plate.[9] A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).

-

Introduce a More Polar Modifier: If separation is poor, adding a small percentage (0.5-2%) of a highly polar solvent like methanol or isopropanol to your eluent can dramatically improve resolution. The alcohol will compete for the most active sites on the silica gel, allowing for a more effective partitioning of your closely related compounds.

-

Run a Gradient Column: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective. Start with a less polar solvent system and gradually increase the percentage of the more polar solvent.[11] This will cause the less polar sulfone to elute first, while the more polar sulfoxide will require a higher concentration of the polar solvent to be displaced from the column.

-

-

Consider Alternative Stationary Phases:

-

Alumina (Al₂O₃): Alumina is another common polar stationary phase. It is available in acidic, neutral, and basic forms. Depending on the overall structure of your molecule, switching to neutral or basic alumina might alter the retention characteristics enough to achieve separation.[9]

-

Reverse-Phase (C18) Chromatography: If normal-phase chromatography fails, reverse-phase is an excellent alternative.[12] Here, the stationary phase is non-polar (C18-functionalized silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures). In this mode, the more polar sulfoxide will elute first, followed by the less polar sulfone. This reversal of elution order can often provide the selectivity needed for a clean separation.

-

| Technique | Principle | Typical Elution Order | Best For... |

| Normal Phase (Silica/Alumina) | Polar stationary phase, less polar mobile phase. Adsorption based on polarity. | 1st: Sulfone (less polar)2nd: Sulfoxide (more polar) | Compounds soluble in common organic solvents like hexanes and ethyl acetate. |

| Reverse Phase (C18) | Non-polar stationary phase, polar mobile phase. Partitioning based on hydrophobicity. | 1st: Sulfoxide (more polar)2nd: Sulfone (less polar) | Water-soluble or highly polar compounds that are difficult to handle on silica. |

Step-by-Step Protocol: Optimizing a Silica Gel Gradient Column

-

TLC Analysis: Find a solvent system (e.g., 70:30 Hexanes:Ethyl Acetate) that gives your sulfone product an Rf value of approximately 0.4-0.5 and shows some separation from the sulfoxide spot.

-

Prepare the Column: Pack a glass column with silica gel using a slurry method with your starting, least polar solvent (e.g., 90:10 Hexanes:EtOAc).[13] Ensure the packing is uniform and free of air bubbles.

-

Load the Sample: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. If the compound is poorly soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.[11]

-

Begin Elution: Start running the column with the initial low-polarity solvent system. Collect fractions and monitor them by TLC.

-

Increase Polarity: Once the sulfone begins to elute, or if elution is too slow, gradually increase the polarity of the mobile phase. For example, switch from 90:10 to 80:20 Hexanes:EtOAc, and then to 70:30. This gradual increase helps to resolve compounds that are close in polarity.

-

Isolate and Analyze: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield your purified sulfone.

Strategy 2: Recrystallization

Recrystallization is a powerful and scalable purification technique for solid compounds, provided a suitable solvent can be found.

Q3: How do I find the right solvent to selectively crystallize my sulfone away from the sulfoxide impurity?

A3: The ideal solvent is one in which your sulfone product has high solubility at an elevated temperature but low solubility at room temperature or below, while the sulfoxide impurity remains soluble at all temperatures.[14][15] Finding this "magic bullet" solvent often requires a systematic screening process.

Step-by-Step Protocol: Small-Scale Solvent Screen for Recrystallization

-

Preparation: Place small amounts (10-20 mg) of your crude mixture into several different test tubes.

-

Solvent Selection: To each tube, add a different candidate solvent dropwise. Choose a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like ethanol/water).[15]

-

Heating and Dissolution: Heat the tubes in a water or sand bath. Add the solvent dropwise until the solid just dissolves.[14]

-

Cooling and Observation: Remove the tubes from the heat and allow them to cool slowly to room temperature. If no crystals form, try gently scratching the inside of the tube with a glass rod or placing it in an ice bath.[14][16]

-

Analysis: If crystals form, isolate them by filtration and allow them to dry. Analyze the purity of the crystals and the remaining mother liquor by TLC or NMR to determine if the crystallization successfully separated the sulfone from the sulfoxide. The goal is to have pure sulfone crystals and a mother liquor enriched in the sulfoxide.

| Solvent Type | Potential Use | Considerations |

| Alcohols (Ethanol, Isopropanol) | Good for moderately polar compounds. Often used in combination with water. | Sulfones are often less soluble in alcohols than sulfoxides. |

| Esters (Ethyl Acetate) | A versatile solvent for a wide range of polarities. | Good starting point for many organic solids. |

| Aromatic (Toluene) | Useful for less polar compounds. | May require heating to a higher temperature. |

| Solvent/Anti-Solvent (e.g., Dichloromethane/Hexanes) | The compound is dissolved in a "good" solvent, and a "poor" solvent (anti-solvent) is added to induce crystallization.[17][18] | Allows for fine-tuning of solubility. |

Strategy 3: Chemical Conversion

When physical separation methods fail or are impractical, a chemical solution can be employed.

Q4: I can't separate the mixture by chromatography or crystallization. Can I chemically convert the unwanted sulfoxide into my desired sulfone?

A4: Yes, this is an excellent and often overlooked strategy. Since the sulfoxide is just an intermediate in the oxidation of a sulfide to a sulfone, you can often re-subject the entire crude mixture to oxidative conditions to drive all the remaining sulfoxide to the desired sulfone product.[19][20]

This approach has two major advantages:

-

It converts an impurity into the desired product, potentially increasing your overall yield.

-

It simplifies purification, as you now only need to remove excess oxidizing agent and its byproducts, which is often much easier than separating two closely related compounds.

Step-by-Step Protocol: Oxidative Workup

-

Select an Oxidant: Common and effective oxidants for this purpose include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or Oxone® (potassium peroxymonosulfate).[3][21][22][23]

-

Reaction Setup: Dissolve your crude sulfone/sulfoxide mixture in a suitable solvent (e.g., dichloromethane or chloroform for m-CPBA).

-

Oxidant Addition: Cool the solution in an ice bath and add a slight excess (e.g., 1.1 to 1.5 equivalents, based on the estimated amount of sulfoxide) of the oxidizing agent.

-

Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the disappearance of the sulfoxide spot by TLC.

-

Workup: Once the reaction is complete, quench any remaining oxidant (e.g., with a solution of sodium sulfite or sodium thiosulfate) and perform a standard aqueous workup to remove the oxidant byproducts.

-

Final Purification: After the oxidative treatment, the crude product should contain primarily the sulfone. A simple filtration or a quick pass through a silica plug may be all that is needed to obtain the pure product.

Section 3: Proactive Approach - Optimizing the Initial Reaction

The easiest purification is the one you don't have to do. Minimizing the formation of the sulfoxide impurity during the initial synthesis is the most efficient strategy.

Q5: How can I modify my initial sulfide oxidation to maximize the yield of the sulfone and minimize the sulfoxide intermediate?

A5: Controlling the reaction conditions is key. Over-oxidation is rarely an issue when the sulfone is the target, but incomplete oxidation is common.

-

Stoichiometry of Oxidant: Use a sufficient excess of the oxidizing agent. For the conversion of a sulfide to a sulfone, at least two equivalents of the oxidant are required. Using 2.2-2.5 equivalents can help ensure the reaction goes to completion.[3]

-

Reaction Time and Temperature: Some oxidations can be sluggish. If you are seeing significant amounts of sulfoxide, consider increasing the reaction time or cautiously increasing the temperature.[24] Monitor the reaction by TLC to determine the optimal endpoint.

-